molecular formula C9H13N5 B8422927 (1H-imidazol-2-ylmethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

(1H-imidazol-2-ylmethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No.: B8422927
M. Wt: 191.23 g/mol
InChI Key: IIJVEMQLPXWIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-imidazol-2-ylmethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C9H13N5 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-[(1-methylimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C9H13N5/c1-14-5-4-13-9(14)7-10-6-8-11-2-3-12-8/h2-5,10H,6-7H2,1H3,(H,11,12)

InChI Key

IIJVEMQLPXWIAH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNCC2=NC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (201 mg) obtained in Example 14-7 was dissolved in methanol (4.0 ml) and added with trimethyl orthoformate (200 μl) and 2-imidazole carboxaldehyde (115 mg) and the whole was stirred at room temperature for 30 minutes. After having been cooled to 0° C., the solution was added with sodium borohydride (89.6 mg) and then the whole was stirred at room temperature for 1 hour. After completion of the reaction, the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and washed with water, followed by extraction with chloroform. The organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (137 mg) as a pale-yellow oily substance.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
89.6 mg
Type
reactant
Reaction Step Three

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